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Compound of Interest

Compound Name: Methionylaspartic acid

Cat. No.: B13850903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the

dipeptide Methionylaspartic acid (Met-Asp) utilizing Fmoc-based solid-phase peptide

synthesis (SPPS). The protocols cover all stages of the synthesis, from resin selection and

amino acid coupling to cleavage, purification, and characterization.

Introduction
Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of

peptides, offering significant advantages in terms of efficiency and purification. The Fmoc/tBu

strategy is a widely employed approach that utilizes the base-labile 9-

fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile protecting

groups for amino acid side chains. This allows for the selective deprotection and stepwise

elongation of the peptide chain on a solid support.

The synthesis of Methionylaspartic acid, a dipeptide containing the oxidation-sensitive

methionine residue, requires careful selection of reagents and optimized protocols to ensure

high purity and yield. These application notes provide a comprehensive guide for the

successful synthesis of this dipeptide.
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Reagent Grade Supplier (Example)

2-Chlorotrityl chloride (2-CTC)

resin
100-200 mesh, 1% DVB Sigma-Aldrich

Fmoc-Asp(OtBu)-OH Peptide synthesis grade Chem-Impex

Fmoc-Met-OH Peptide synthesis grade BenchChem

N,N-Diisopropylethylamine

(DIPEA)
Peptide synthesis grade Sigma-Aldrich

Dichloromethane (DCM)
Anhydrous, peptide synthesis

grade
Fisher Scientific

N,N-Dimethylformamide (DMF) Peptide synthesis grade Fisher Scientific

Piperidine Peptide synthesis grade Sigma-Aldrich

1-Hydroxybenzotriazole

(HOBt)
Peptide synthesis grade BenchChem

N,N'-Diisopropylcarbodiimide

(DIC)
Peptide synthesis grade Sigma-Aldrich

Trifluoroacetic acid (TFA) Reagent grade Sigma-Aldrich

Phenol Reagent grade Sigma-Aldrich

Thioanisole Reagent grade Sigma-Aldrich

1,2-Ethanedithiol (EDT) Reagent grade Sigma-Aldrich

Dimethylsulfide (DMS) Reagent grade Sigma-Aldrich

Ammonium iodide (NH4I) Reagent grade Sigma-Aldrich

Diethyl ether Anhydrous, reagent grade Fisher Scientific

Acetonitrile (ACN) HPLC grade Fisher Scientific

Water HPLC grade Fisher Scientific
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Resin Selection and Loading of the First Amino Acid
(Fmoc-Asp(OtBu)-OH)
The 2-Chlorotrityl chloride (2-CTC) resin is recommended for the synthesis of peptide acids as

it allows for cleavage under very mild acidic conditions, preserving the final C-terminal

carboxylic acid. The side chain of aspartic acid is protected with a tert-butyl (OtBu) group,

which is labile to the final cleavage conditions.

Protocol 1: Loading of Fmoc-Asp(OtBu)-OH onto 2-Chlorotrityl Chloride Resin

Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (typical substitution: 0.3-0.8 mmol/g)

in 10 mL of anhydrous DCM for 30 minutes in a reaction vessel.[1]

Amino Acid Solution Preparation: In a separate flask, dissolve Fmoc-Asp(OtBu)-OH (2

equivalents relative to resin substitution) and DIPEA (4 equivalents) in anhydrous DCM.

Loading Reaction: Drain the DCM from the swollen resin and add the amino acid solution.

Agitate the mixture for 1-2 hours at room temperature.

Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA

(80:15:5 v/v/v) and agitate for 30 minutes.

Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF

(3x), and finally DCM (3x).

Drying: Dry the resin under vacuum.

Loading Determination (Optional but Recommended): The loading efficiency can be

determined spectrophotometrically by cleaving the Fmoc group from a small, weighed

amount of dried resin with a known volume of 20% piperidine in DMF and measuring the

absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Typical loading efficiencies

for Fmoc-Asp(OtBu)-OH on 2-chlorotrityl resin range from 0.3 to 0.8 mmol/g.[1]

Table 1: Quantitative Parameters for Loading of Fmoc-Asp(OtBu)-OH
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Parameter Value

Resin Type 2-Chlorotrityl chloride

Resin Substitution (Initial) 0.3 - 0.8 mmol/g

Fmoc-Asp(OtBu)-OH (Equivalents) 2

DIPEA (Equivalents) 4

Reaction Time 1 - 2 hours

Capping Solution DCM/MeOH/DIPEA (80:15:5)

Capping Time 30 minutes

Expected Loading Efficiency 0.3 - 0.8 mmol/g

Elongation of the Peptide Chain: Coupling of Fmoc-Met-
OH
The second amino acid, Fmoc-Met-OH, is coupled to the deprotected N-terminus of the resin-

bound Aspartic acid. Methionine is susceptible to oxidation, so the use of appropriate coupling

reagents and conditions is crucial.

Protocol 2: Fmoc Deprotection and Coupling of Fmoc-Met-OH

Resin Swelling: Swell the Fmoc-Asp(OtBu)-loaded resin in DMF for 30 minutes.

Fmoc Deprotection:

Drain the DMF.

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

Drain the solution.

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5x).
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Coupling of Fmoc-Met-OH:

In a separate vial, pre-activate Fmoc-Met-OH (3 equivalents), HOBt (3 equivalents), and

DIC (3 equivalents) in DMF for 5-10 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours at room temperature.

Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is

positive (blue beads), indicating incomplete coupling, repeat the coupling step.

Washing: Once the coupling is complete (negative ninhydrin test), drain the coupling solution

and wash the resin with DMF (3x) and DCM (3x).

Table 2: Quantitative Parameters for Fmoc-Met-OH Coupling

Parameter Value

Fmoc-Met-OH (Equivalents) 3

HOBt (Equivalents) 3

DIC (Equivalents) 3

Activation Time 5 - 10 minutes

Coupling Time 1 - 2 hours

Monitoring Ninhydrin (Kaiser) Test

Expected Coupling Efficiency >99%

Cleavage of Methionylaspartic Acid from the Resin
The final step of the synthesis is the cleavage of the dipeptide from the resin and the

simultaneous removal of the side-chain protecting group (OtBu from Asp). A specific cleavage

cocktail is used to prevent the oxidation of the methionine residue.

Protocol 3: Cleavage and Deprotection
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Final Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal Methionine as

described in Protocol 2, step 2.

Resin Washing and Drying: After deprotection, wash the resin with DMF (3x), DCM (3x), and

Methanol (3x). Dry the resin thoroughly under vacuum.

Cleavage Cocktail Preparation: Prepare "Reagent H" cleavage cocktail with the following

composition:

Trifluoroacetic acid (TFA): 81% (w/w)

Phenol: 5% (w/w)

Thioanisole: 5% (w/w)

1,2-Ethanedithiol (EDT): 2.5% (w/w)

Water: 3% (w/w)

Dimethylsulfide (DMS): 2% (w/w)

Ammonium iodide (NH4I): 1.5% (w/w) This cocktail is specifically designed to minimize

methionine oxidation.[2][3]

Cleavage Reaction:

Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

Agitate the mixture at room temperature for 2-3 hours.

Peptide Precipitation:

Filter the resin and collect the filtrate.

Wash the resin with a small amount of fresh TFA.

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (10

times the volume of the filtrate).
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Place the mixture at -20°C for at least 1 hour to maximize precipitation.

Peptide Isolation:

Centrifuge the mixture to pellet the precipitated peptide.

Decant the ether and wash the peptide pellet with cold diethyl ether (2x).

Dry the crude peptide under vacuum.

Table 3: Composition of Cleavage Cocktail "Reagent H"

Component Percentage (w/w) Role

Trifluoroacetic acid 81%
Cleavage of peptide from resin

and side-chain deprotection

Phenol 5% Scavenger for carbocations

Thioanisole 5%
Scavenger, reduces

methionine oxidation

1,2-Ethanedithiol 2.5% Scavenger for trityl cations

Water 3% Scavenger

Dimethylsulfide 2% Reduces methionine sulfoxide

Ammonium iodide 1.5% Reduces methionine sulfoxide

Purification and Characterization
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-

HPLC). The identity and purity of the final product are confirmed by mass spectrometry.

Protocol 4: Purification by Preparative RP-HPLC

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent

(e.g., 50% acetonitrile in water with 0.1% TFA).

Chromatographic Conditions:
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Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good

starting point for a dipeptide. The gradient should be optimized based on an initial

analytical run.

Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID

column).

Detection: UV at 214 nm and 280 nm.

Fraction Collection: Collect fractions corresponding to the major peak.

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their

purity.

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified

Methionylaspartic acid as a white powder.

Table 4: Typical RP-HPLC Purification Parameters

Parameter Condition

Column Preparative C18

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Gradient (Initial) 5-50% B over 30 minutes

Detection 214 nm, 280 nm

Expected Purity >95%

Expected Yield Variable, typically 50-70% for a dipeptide
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Protocol 5: Characterization by Mass Spectrometry

Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable

solvent for mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).

Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) to confirm the molecular weight of

the dipeptide.

Expected Monoisotopic Mass of [M+H]+ for Methionylaspartic Acid (C9H16N2O5S):

265.08 g/mol .
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Caption: Workflow for the solid-phase synthesis of Methionylaspartic acid.
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Caption: Cleavage of Methionylaspartic acid from the solid support.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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